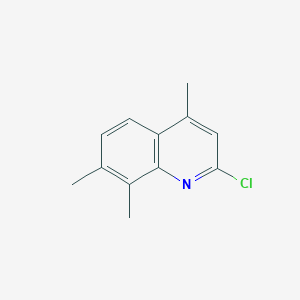
4-Bromo-3-fluorothiophenol
描述
Synthesis Analysis
The synthesis of thiophene derivatives with halogen substituents can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of 3-alkyl-4-fluorothiophenes is reported to involve the use of a dibrominated monomer with an alkyl Grignard reagent, leading to a single regioisomer due to the directing effect of the fluorine group . Similarly, the synthesis of 4-fluorothiophenol is achieved through a multi-step process starting with 4-fluorobenzenesulphonyl chloride, followed by a reduction and a reaction with sodium borohydride . These methods suggest that the synthesis of 4-Bromo-3-fluorothiophenol could potentially involve a directed halogenation and a subsequent introduction of the thiol group.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is significantly influenced by the substituents on the thiophene ring. Fluorination, for example, is known to lead to a more co-planar backbone, as seen in the case of poly(3-alkyl-4-fluoro)thiophenes, which results in an enhanced tendency to aggregate in solution . This could imply that 4-Bromo-3-fluorothiophenol may also exhibit a planar structure, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of thiophene derivatives can vary widely depending on the substituents present. The addition of bromine to thiophene oxides has been shown to proceed via a 1,4-cis-addition mode . Although this reaction is specific to 3,4-di-t-butylthiophene derivatives, it provides insight into the potential reactivity of the bromine atom in 4-Bromo-3-fluorothiophenol. Furthermore, bromination of 4-methyldibenzothiophene leads to bromo-compounds that can undergo further reactions via lithium exchange , suggesting that the bromine in 4-Bromo-3-fluorothiophenol could also be reactive towards nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For example, backbone fluorination in polythiophenes increases the polymer ionization potential without significantly changing the optical band gap . This indicates that the presence of fluorine in 4-Bromo-3-fluorothiophenol could affect its electronic properties. The solubility, melting point, and other physical properties would also be influenced by the presence of both bromine and fluorine atoms, although specific data for 4-Bromo-3-fluorothiophenol is not provided in the papers.
安全和危害
“4-Bromo-3-fluorothiophenol” is classified under GHS07 and GHS05 hazard pictograms . It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
属性
IUPAC Name |
4-bromo-3-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSUMJXRROQYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650173 | |
| Record name | 4-Bromo-3-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluorothiophenol | |
CAS RN |
942473-86-1 | |
| Record name | 4-Bromo-3-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)

![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)
![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)
![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)








